Home > Products > Screening Compounds P111216 > Sergliflozin etabonate
Sergliflozin etabonate - 408504-26-7

Sergliflozin etabonate

Catalog Number: EVT-282964
CAS Number: 408504-26-7
Molecular Formula: C23H28O9
Molecular Weight: 448.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Sergliflozin etabonate is a glycoside.
Sergliflozin Etabonate is a benzylphenol glucoside and selective sodium-glucose co-transporter subtype 2 (SGLT2) inhibitor with antihyperglycemic activity. Its prodrug form, sergliflozin etabonate, is orally available and is converted to sergiflozin upon absorption.
Source and Classification

Sergliflozin etabonate is synthesized from sergliflozin, which itself belongs to a class of drugs known as SGLT2 inhibitors. These inhibitors target the SGLT2 protein in the proximal renal tubules, responsible for approximately 90% of glucose reabsorption in the kidneys. By inhibiting this transporter, sergliflozin etabonate facilitates increased glucose excretion through urine, effectively lowering plasma glucose levels in diabetic patients .

Synthesis Analysis

The synthesis of sergliflozin etabonate involves several chemical reactions to form the ethyl carbonate prodrug ester of sergliflozin. The key steps include:

  1. Formation of the Core Structure: The initial step typically involves the construction of the core structure of sergliflozin through a series of reactions that may include alkylation and acylation processes.
  2. Esterification: The core structure is then reacted with ethyl carbonate to form the ester bond, yielding sergliflozin etabonate. This reaction often requires specific conditions such as controlled temperature and pH to ensure high yield and purity.
  3. Purification: Post-synthesis, the compound undergoes purification processes such as recrystallization or chromatography to remove any unreacted materials or by-products.

Technical parameters such as reaction times, temperatures, and concentrations are crucial for optimizing yield and minimizing side reactions during synthesis.

Molecular Structure Analysis

Sergliflozin etabonate has a molecular formula of C23H28O9C_{23}H_{28}O_{9} and a molecular weight of approximately 432.56 g/mol. The structural analysis reveals:

  • Functional Groups: The molecule contains multiple hydroxyl groups, an ether linkage, and an ester functional group which are critical for its biological activity.
  • Three-Dimensional Conformation: The spatial arrangement allows for optimal interaction with the SGLT2 protein, enhancing its inhibitory effect on glucose reabsorption.

The InChIKey for sergliflozin etabonate is QLXKHBNJTPICNF-QMCAAQAGSA-N, which aids in identifying the compound in chemical databases .

Chemical Reactions Analysis

Sergliflozin etabonate participates in several chemical reactions relevant to its pharmacological action:

  1. Hydrolysis: Upon administration, sergliflozin etabonate undergoes hydrolysis to convert into its active form, sergliflozin. This reaction is essential for its therapeutic efficacy.
  2. Interaction with SGLT2: The binding of sergliflozin to SGLT2 inhibits glucose reabsorption via competitive inhibition, leading to increased urinary glucose excretion.
  3. Metabolic Pathways: After exerting its effects, sergliflozin may undergo further metabolic transformations in the liver before excretion.
Mechanism of Action

The mechanism of action of sergliflozin etabonate revolves around its selective inhibition of SGLT2:

  • Binding Affinity: Sergliflozin binds to the active site of SGLT2, blocking sodium-glucose co-transport and preventing glucose from being reabsorbed into the bloodstream.
  • Increased Glucosuria: This inhibition results in increased urinary glucose excretion (UGE), leading to lower plasma glucose levels without stimulating insulin secretion or causing hypoglycemia.

The pharmacodynamic profile indicates that sergliflozin etabonate can effectively manage postprandial hyperglycemia in diabetic models without adverse effects on body weight .

Physical and Chemical Properties Analysis

Sergliflozin etabonate exhibits several notable physical and chemical properties:

  • Solubility: It shows moderate solubility in water but higher solubility in organic solvents, which influences its bioavailability.
  • Stability: The compound is stable under normal storage conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific studies indicate a melting point range that supports its solid-state stability.

These properties are critical for formulation development and determining appropriate dosing regimens .

Applications

Sergliflozin etabonate has several scientific applications primarily focused on diabetes management:

  • Diabetes Treatment: It is primarily investigated for treating type 2 diabetes mellitus due to its ability to improve glycemic control without causing weight gain or hypoglycemia.
  • Research Studies: Various preclinical studies have explored its effects on glycemic control in animal models, showing promising results that warrant further clinical investigation.
  • Potential Combination Therapy: Sergliflozin etabonate may be evaluated in combination with other antidiabetic agents to enhance therapeutic outcomes in managing diabetes.
Introduction to Sergliflozin Etabonate as a Therapeutic Agent

Historical Development and Discontinuation Rationale in Pharmaceutical Research

Sergliflozin etabonate (development code: GW869682X) was discovered and developed by GlaxoSmithKline as part of early efforts to create selective SGLT2 inhibitors derived from the natural product phlorizin. Preclinical studies demonstrated its promising pharmacological profile. In streptozotocin-induced diabetic rats and Zucker fatty rats (a model of obesity and insulin resistance), sergliflozin etabonate administration produced dose-dependent increases in urinary glucose excretion (UGE), with significant reductions in plasma glucose levels observed at doses of 1-30 mg/kg. The compound effectively inhibited postprandial hyperglycemia after sucrose loading in normal rats and improved chronic glycemic parameters in diabetic models, as evidenced by reductions in glycated hemoglobin (HbA1c) and fasting plasma glucose [1] [2] [5].

A key finding from these investigations was sergliflozin etabonate's insulin-independent mechanism of action. Unlike sulfonylureas such as gliclazide, sergliflozin etabonate did not stimulate insulin secretion and consequently avoided hypoglycemia in normoglycemic rats. Additionally, chronic treatment did not increase body weight or food intake—advantages over insulin and insulin secretagogues [1] [5]. Mechanistic studies confirmed its selectivity for SGLT2 over SGLT1, which explained the absence of gastrointestinal side effects (e.g., diarrhea) associated with dual SGLT1/SGLT2 inhibition [8].

Table 1: Key Pharmacodynamic Effects of Sergliflozin Etabonate in Preclinical Models

Model SystemDoseKey EffectsReference
Normal rats0.3-3 mg/kgInhibited plasma glucose elevation after sucrose loading; No hypoglycemia [1]
Neonatal STZ-diabetic rats1-10 mg/kgImproved postprandial hyperglycemia; Superior to gliclazide [1]
Mild STZ-diabetic rats3 mg/kgReduced hyperglycemia proportional to disease severity [5]
Zucker fatty rats10 mg/kg (chronic)Reduced HbA1c, fasting plasma glucose; Improved glucose tolerance [2]
Zucker fatty ratsChronic dosingNo effect on body weight or food intake [5]

Despite promising preclinical results, sergliflozin etabonate did not progress beyond Phase II clinical trials. While detailed clinical data remain limited in the public domain, its discontinuation was attributed primarily to pharmacokinetic limitations and the emergence of superior compounds. As an O-glucoside derivative, sergliflozin etabonate faced challenges related to enzymatic degradation by β-glucosidases in the gastrointestinal tract, potentially compromising its oral bioavailability and therapeutic consistency. Additionally, its metabolic conversion yielded sergliflozin, which—while active—possessed suboptimal pharmacokinetic properties compared to later C-glucosides like dapagliflozin and canagliflozin [7] [8]. The competitive landscape intensified as these C-glucoside inhibitors demonstrated superior metabolic stability, higher selectivity for SGLT2, and once-daily dosing convenience. Consequently, pharmaceutical resources shifted toward these more promising candidates, halting sergliflozin etabonate's development despite its validation of SGLT2 inhibition as a viable antidiabetic strategy [8] [9].

Position within the SGLT2 Inhibitor Class: Comparative Context with Remogliflozin and Other Derivatives

Sergliflozin etabonate belongs to the first generation of synthetic SGLT2 inhibitors characterized by their O-glucoside structure—a design directly inspired by phlorizin but optimized for improved target affinity and reduced off-target effects. Its structural class differentiates it from the C-glucosides that dominate current clinical use (e.g., empagliflozin, dapagliflozin). The O-glucosides, including sergliflozin etabonate and remogliflozin etabonate, function as prodrugs requiring metabolic activation to release the active aglycone inhibitor. This contrasts with C-glucosides, which resist glycosidase degradation and act as active drugs without requiring conversion [8].

Table 2: Structural and Pharmacological Comparison of Sergliflozin Etabonate with Representative SGLT2 Inhibitors

CompoundChemical ClassProdrugSGLT2 Selectivity (vs. SGLT1)Maximal UGE (Preclinical)Development Status
PhlorizinDihydrochalconeNoLow (dual inhibitor)Not quantifiedNot developed (prototype)
Sergliflozin etabonateO-GlucosideYesModerateDose-dependent (rats)Discontinued (Phase II)
Remogliflozin etabonateO-GlucosideYes~60-foldHigher than sergliflozinMarketed (India)
DapagliflozinC-GlucosideNo>1000-fold50-80 g/24h (humans)Marketed (global)
CanagliflozinC-GlucosideNo>400-fold~100 g/day (humans)Marketed (global)

Within the O-glucoside subclass, sergliflozin etabonate shares significant similarities with remogliflozin etabonate. Both are prodrugs utilizing the etabonate (ethyl carbonate) moiety to enhance lipophilicity and absorption. However, remogliflozin etabonate demonstrated greater maximal urinary glucose excretion in humans compared to sergliflozin etabonate, suggesting pharmacological advantages potentially related to its metabolic stability or binding affinity [4] [8]. In a pilot study involving obese non-diabetic subjects, remogliflozin etabonate (250 mg TID) induced significantly greater reductions in total body water (TBW) than sergliflozin etabonate (1000 mg TID) or placebo, indicating more pronounced glycosuria and osmotic diuresis [4]. This enhanced efficacy profile likely contributed to remogliflozin etabonate's progression to market approval (in India), while sergliflozin etabonate was discontinued.

Pharmacologically, sergliflozin etabonate exhibited lower selectivity for SGLT2 versus SGLT1 compared to later C-glucosides. While precise human SGLT2/SGLT1 inhibitory ratios for sergliflozin are not fully detailed in the available literature, its structural class (O-glucoside) generally demonstrated moderate selectivity (e.g., remogliflozin: ~60-fold). This contrasts sharply with dapagliflozin (>1000-fold selectivity) and empagliflozin (~2700-fold selectivity) [8] [9]. The therapeutic implications of this difference include potential off-target effects on intestinal SGLT1, though sergliflozin etabonate’s preclinical studies did not report significant gastrointestinal adverse events. Nevertheless, the superior selectivity profiles of C-glucosides became a decisive factor in their clinical adoption.

Sergliflozin etabonate’s significance extends beyond its direct therapeutic application—it served as a critical proof-of-concept molecule validating renal SGLT2 inhibition. Its demonstration of insulin-independent glucose lowering, absence of hypoglycemia in normoglycemia, and beneficial effects on HbA1c and body weight in preclinical models de-risked the SGLT2 inhibitor class for subsequent development [1] [5]. Furthermore, its limitations catalyzed key medicinal chemistry innovations:

  • Shift to C-Glucosides: Replacing the O-glycosidic bond with a C-aryl linkage prevented degradation by β-glucosidases, enhancing oral bioavailability and pharmacokinetic stability [8].
  • Optimization of Aryl Moieties: Modifications to the aglycone’s aryl ring (e.g., dapagliflozin’s lipophilic ethoxy groups) improved SGLT2 binding affinity and selectivity [8] [10].
  • Once-Daily Dosing: Improved pharmacokinetic profiles enabled single-daily dosing versus the TID regimen typical of early O-glucosides like sergliflozin etabonate [9].

Properties

CAS Number

408504-26-7

Product Name

Sergliflozin etabonate

IUPAC Name

ethyl [(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-[(4-methoxyphenyl)methyl]phenoxy]oxan-2-yl]methyl carbonate

Molecular Formula

C23H28O9

Molecular Weight

448.5 g/mol

InChI

InChI=1S/C23H28O9/c1-3-29-23(27)30-13-18-19(24)20(25)21(26)22(32-18)31-17-7-5-4-6-15(17)12-14-8-10-16(28-2)11-9-14/h4-11,18-22,24-26H,3,12-13H2,1-2H3/t18-,19-,20+,21-,22-/m1/s1

InChI Key

QLXKHBNJTPICNF-QMCAAQAGSA-N

SMILES

CCOC(=O)OCC1C(C(C(C(O1)OC2=CC=CC=C2CC3=CC=C(C=C3)OC)O)O)O

Solubility

Soluble in DMSO

Synonyms

GW-869682; GW-869682X; KGT-1251; GW869682; GW869682X; KGT1251; GW 869682; GW 869682X; KGT 1251; Sergliflozin etabonate

Canonical SMILES

CCOC(=O)OCC1C(C(C(C(O1)OC2=CC=CC=C2CC3=CC=C(C=C3)OC)O)O)O

Isomeric SMILES

CCOC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=CC=C2CC3=CC=C(C=C3)OC)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.